molecular formula C17H24N4O3S B2924751 N-(4-(2-((cyclohexylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide CAS No. 1104729-18-1

N-(4-(2-((cyclohexylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide

Cat. No.: B2924751
CAS No.: 1104729-18-1
M. Wt: 364.46
InChI Key: MIFDASRDWMBQIV-UHFFFAOYSA-N
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Description

The compound N-(4-(2-((cyclohexylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide features a thiazole ring substituted with a 2-((cyclohexylmethyl)amino)-2-oxoethyl group at position 4, linked to a 5-oxopyrrolidine-2-carboxamide moiety.

Properties

IUPAC Name

N-[4-[2-(cyclohexylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3S/c22-14-7-6-13(20-14)16(24)21-17-19-12(10-25-17)8-15(23)18-9-11-4-2-1-3-5-11/h10-11,13H,1-9H2,(H,18,23)(H,20,22)(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFDASRDWMBQIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)CC2=CSC(=N2)NC(=O)C3CCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-((cyclohexylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.

1. Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of thiazole derivatives with pyrrolidine carboxylic acids. The structural formula can be represented as follows:

C15H20N4O3S\text{C}_{15}\text{H}_{20}\text{N}_4\text{O}_3\text{S}

This structure includes a thiazole moiety, which is known for its biological activity, and a pyrrolidine ring that enhances the compound's pharmacological properties.

2.1 Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines, including A549 lung adenocarcinoma cells.

Key Findings:

  • Cytotoxicity: Compounds were tested at a concentration of 100 µM for 24 hours using MTT assays. The results indicated a reduction in cell viability, with certain derivatives achieving up to 66% reduction in A549 cells compared to controls such as cisplatin .
  • Structure-Activity Relationship (SAR): The presence of specific functional groups significantly influenced the anticancer activity. For example, compounds with free amino groups exhibited higher potency than those with acetylamino groups .

2.2 Antimicrobial Activity

In addition to anticancer effects, the compound has been evaluated for its antimicrobial properties against multidrug-resistant pathogens.

Key Findings:

  • Activity Against MRSA: Compounds derived from 5-oxopyrrolidine scaffolds demonstrated promising activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for further development as antimicrobial agents targeting resistant strains .
  • Broad-Spectrum Efficacy: The antimicrobial activity was assessed against various strains, including carbapenem-resistant Klebsiella pneumoniae and Pseudomonas aeruginosa, showcasing the compound's broad-spectrum potential .

3. Case Studies

Several case studies highlight the biological activity of related compounds:

StudyCompoundActivityModel Used
Study 1Compound AIC50 = 10 µM against A549MTT assay
Study 2Compound BEffective against MRSAZone of inhibition test
Study 3Compound CCytotoxicity in non-cancerous cellsHSAEC1-KT cell line

These studies collectively indicate that modifications to the core structure can lead to enhanced biological activity.

The mechanisms underlying the biological activities of this compound are believed to include:

  • Inhibition of Cell Proliferation: Compounds induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.
  • Antibacterial Mechanisms: The thiazole component may interfere with bacterial protein synthesis or cell wall integrity, contributing to its antimicrobial effects.

Comparison with Similar Compounds

Research Findings and Implications

  • Bioactivity : Piperazine-containing analogs (e.g., 1048676-55-6) are often explored for CNS applications due to improved blood-brain barrier penetration .
  • Lipophilicity : The cyclohexylmethyl group in the target compound may enhance membrane permeability compared to cyclopropyl or polar substituents .
  • Synthetic Feasibility : Carboxamide derivatives generally show moderate-to-high yields (70–78% in urea analogs ), though data for the target compound are lacking.

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